molecular formula C19H15Cl2N5O2 B254144 5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide

5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide

Cat. No. B254144
M. Wt: 416.3 g/mol
InChI Key: ZRJAXBRABBRILT-UHFFFAOYSA-N
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Description

5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide is a chemical compound that has been extensively studied for its various scientific applications. This compound belongs to the class of pyrimidinecarboxamides and is also known by its chemical name, CBHA.

Scientific Research Applications

CBHA has been extensively studied for its various scientific applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. CBHA has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Mechanism of Action

The exact mechanism of action of CBHA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CBHA has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
CBHA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as COX-2 and 5-LOX, which are involved in the inflammatory response. CBHA has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, CBHA has been shown to have anti-microbial properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One of the advantages of using CBHA in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a potentially useful compound for the development of new cancer treatments. However, one of the limitations of using CBHA in lab experiments is its complex synthesis process, which can be time-consuming and expensive.

Future Directions

There are many potential future directions for the study of CBHA. One possible direction is the development of new cancer treatments based on CBHA. Another possible direction is the development of new antibiotics based on CBHA's anti-microbial properties. Additionally, further research is needed to fully understand the mechanism of action of CBHA and its potential applications in various fields of science.

Synthesis Methods

The synthesis of CBHA involves the reaction of 4-methylbenzoyl chloride with 2-chlorobenzoylhydrazine to form 2-(2-chlorobenzoyl)hydrazino)-4-methylbenzoic acid. This intermediate is then reacted with 5-chloro-2-aminopyrimidine-4-carboxylic acid to produce CBHA. The synthesis process is complex and requires careful handling of the reactants and products.

properties

Product Name

5-chloro-2-[2-(2-chlorobenzoyl)hydrazino]-N-(4-methylphenyl)-4-pyrimidinecarboxamide

Molecular Formula

C19H15Cl2N5O2

Molecular Weight

416.3 g/mol

IUPAC Name

5-chloro-2-[2-(2-chlorobenzoyl)hydrazinyl]-N-(4-methylphenyl)pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15Cl2N5O2/c1-11-6-8-12(9-7-11)23-18(28)16-15(21)10-22-19(24-16)26-25-17(27)13-4-2-3-5-14(13)20/h2-10H,1H3,(H,23,28)(H,25,27)(H,22,24,26)

InChI Key

ZRJAXBRABBRILT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)NNC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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